molecular formula C12H6Cl4N2O4 B1678608 Pyrroxamycin CAS No. 105888-54-8

Pyrroxamycin

Cat. No. B1678608
M. Wt: 384 g/mol
InChI Key: CUPRKSFMHRXAFA-UHFFFAOYSA-N
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Description

Pyrroxamycin is a new antibiotic that was discovered in a strain of streptomycete . It was found to be produced by the Streptomyces sp. S46506 . Pyrroxamycin is active against Gram-positive bacteria and dermatophytes .


Synthesis Analysis

Pyrroxamycin was isolated from the culture broth of Streptomyces sp. S46506 . The chemical structure was determined to be 4,5-dichloro-2-(6’,8’-dichloro-4’,3’-benzodioxin-4’-yl)-3-nitropyrrole by its chemical character and XH and 13C NMR spectral analysis .


Molecular Structure Analysis

The molecular structure of Pyrroxamycin is 4,5-dichloro-2-(6’,8’-dichloro-4’,3’-benzodioxin-4’-yl)-3-nitropyrrole . Its molecular formula is C12H6Cl4N2O4 .

Scientific Research Applications

Antibacterial Properties

Pyrroxamycin, identified and isolated from a strain of Streptomyces sp. S46506, has shown significant activity against Gram-positive bacteria and dermatophytes. Its chemical structure, determined through spectral analysis, is 4,5-dichloro-2-(6',8'-dichloro-4'H-1',3'-benzodioxin-4'-yl)-3-nitropy rrole. This discovery has added a valuable compound to the arsenal of antibiotics, particularly against specific bacterial strains (Yano et al., 1987).

Potential in Cancer Therapy

The pyrrolo[1,4]benzodiazepines (PBDs), a category to which pyrroxamycin belongs, have been extensively researched for their potential in treating cancers. The interest in PBDs surged following the discovery of the antitumor antibiotic anthramycin in the 1960s. Since then, nearly 60 PBD natural products have been isolated and evaluated for their biological activity against cancer. Pyrroxamycin, as a part of this family, is included in the ongoing research and development of anticancer agents (Sakaine et al., 2021).

Biosynthetic Research

Studies on biosynthesis have been significant in understanding pyrroxamycin and related compounds. For example, insights into pyrroindomycin biosynthesis revealed a uniform paradigm for tetramate/tetronate formation. This research highlighted the enzymatic process involved in building the 5-membered heterocycle, which is a characteristic feature of compounds like pyrroxamycin. Understanding these pathways is crucial for potential synthetic modifications and therapeutic applications of such compounds (Wu et al., 2012).

Role in Antibiotic Biosynthesis

The role of pyrroxamycin and similar compounds in antibiotic biosynthesis has also been a subject of study. For instance, the biosynthetic gene cluster for pyridomycin, a structurally unique antimycobacterial compound, was identified, offering insights into the complex biosynthetic pathways of these antibiotics. This understanding could aid in the development of new antibiotics or the enhancement of existing ones, which may include pyrroxamycin derivatives (Huang et al., 2011).

Potential for DNA Interaction Studies

Pyrroxamycin, as part of the PBD family, has also been studied for its interactions with DNA. This research has implications for understanding the mechanism of action of these compounds at the molecular level, which is vital for their application in cancer therapy and other medical uses (Petrusek et al., 1981).

Safety And Hazards

The safety data sheet for Pyrroxamycin suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2,3-dichloro-5-[(4S)-6,8-dichloro-4H-1,3-benzodioxin-4-yl]-4-nitro-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4N2O4/c13-4-1-5-10(6(14)2-4)21-3-22-11(5)8-9(18(19)20)7(15)12(16)17-8/h1-2,11,17H,3H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPRKSFMHRXAFA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC(C2=C(O1)C(=CC(=C2)Cl)Cl)C3=C(C(=C(N3)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1O[C@@H](C2=C(O1)C(=CC(=C2)Cl)Cl)C3=C(C(=C(N3)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601140134
Record name 2,3-Dichloro-5-[(4S)-6,8-dichloro-4H-1,3-benzodioxin-4-yl]-4-nitro-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrroxamycin

CAS RN

105888-54-8
Record name 2,3-Dichloro-5-[(4S)-6,8-dichloro-4H-1,3-benzodioxin-4-yl]-4-nitro-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105888-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrroxamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105888548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dichloro-5-[(4S)-6,8-dichloro-4H-1,3-benzodioxin-4-yl]-4-nitro-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRROXAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9AXN5H81T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
K Yano, J Oono, K Mogi, T Asaoka… - The Journal of …, 1987 - jstage.jst.go.jp
… to produce a new antibiotic named pyrroxamycin (1). This … Thefraction containing the crude pyrroxamycin was evaporated … ) to give 2.0g of pyrroxamycin from benzene as yellow needles…
Number of citations: 18 www.jstage.jst.go.jp
GW Gribble - The Alkaloids: Chemistry and Biology, 2012 - Elsevier
The number of known natural organohalogen compounds of all types has grown from 30 in 1968 to >5000 today. About 25% of halogenated natural products are alkaloids, mostly found …
Number of citations: 100 www.sciencedirect.com
O Genilloud, I González, O Salazar… - Journal of Industrial …, 2011 - academic.oup.com
For decades, microbial natural products have been one of the major sources of novel drugs for pharmaceutical companies, and today all evidence suggests that novel molecules with …
Number of citations: 263 academic.oup.com
PW Le Quesne, Y Dong, TA Blythe - Alkaloids: Chemical and …, 1999 - books.google.com
… One can postulate that this compound arises from acetal formation from the pyrroxamycin … As a result of the screening, they found that pyrroxamycin (161) and all the related …
Number of citations: 37 books.google.com
T Řezanka, J Spížek - Studies in Natural Products Chemistry, 2003 - Elsevier
Thousands of new structures of organic compounds have so far been described in the genus Streptomyces, the best-known producer of antibiotics. Streptomycetes are the most …
Number of citations: 4 www.sciencedirect.com
YX Liu, PX Zhang, YQ Li, HB Song, QM Wang - Molecular diversity, 2014 - Springer
Based on structures of insecticidal chlorfenapyr and antibiotic natural pyrrolomycins, a series of new 2-benzylpyrroles and 2-benzoylpyrroles (with or without ethoxymethyl group on the …
Number of citations: 32 link.springer.com
S INOUYE, M SEZAKI - Journal of Synthetic Organic Chemistry …, 1993 - jstage.jst.go.jp
Recently, opportunistic fungal infections are becoming more important in the compromised patients. The review summarizes current attempts to find new and useful antifungal antibiotics …
Number of citations: 6 www.jstage.jst.go.jp
XB Ding, MA Brimble, DP Furkert - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
… The first, and to date the only tricyclic member of the pyrrolomycin family, dioxapyrrolomycin (4) (or pyrroxamycin) was isolated from the culture broth of Streptomyces sp. S46506 by …
Number of citations: 25 pubs.rsc.org
Y Zhao, Y Li, X Ou, P Zhang, Z Huang, F Bi… - Journal of agricultural …, 2008 - ACS Publications
A series of novel 2-aryl-pyrrole derivatives containing ester groups were synthesized, and their structures were characterized by 1 H NMR spectroscopy and elemental analysis. The …
Number of citations: 42 pubs.acs.org
FG Healy - 2000 - search.proquest.com
Eubacterial filamentous streptomycetes are common soil microbes, although few species are plant pathogens. Four of these, Streptomyces scabies, S. acidiscabies, S. turgidiscabies, …
Number of citations: 2 search.proquest.com

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